molecular formula C10H10N6O4S B15196439 3'-Azido-2',3'-dideoxy-5-thiocyanatouridine CAS No. 111495-96-6

3'-Azido-2',3'-dideoxy-5-thiocyanatouridine

Cat. No.: B15196439
CAS No.: 111495-96-6
M. Wt: 310.29 g/mol
InChI Key: MRIVVOQRLBCTOK-SHYZEUOFSA-N
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Description

3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but contains modifications that make it useful in various scientific and medical applications. This compound is particularly noted for its potential in inhibiting telomerase activity, which is a key enzyme involved in cellular aging and cancer.

Preparation Methods

The synthesis of 3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of uridine, followed by the introduction of the azido group at the 3’ position. The thiocyanate group is then introduced at the 5’ position. The final product is obtained after deprotection of the hydroxyl groups. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated synthesizers and high-throughput purification techniques .

Chemical Reactions Analysis

3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the thiocyanate group.

    Reduction: The azido group can be reduced to an amine group under specific conditions.

    Substitution: The thiocyanate group can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. .

Scientific Research Applications

3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is employed in studies involving nucleic acid interactions and modifications.

    Medicine: This compound is investigated for its potential in cancer therapy due to its ability to inhibit telomerase activity, leading to telomere shortening and potential cancer cell death.

    Industry: It is used in the development of diagnostic tools and therapeutic agents

Mechanism of Action

The primary mechanism of action of 3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine involves the inhibition of telomerase activity. Telomerase is an enzyme that adds telomeric DNA repeats to the ends of chromosomes, which is crucial for cellular replication and longevity. By incorporating into the DNA, this compound prevents the elongation of telomeres, leading to cellular senescence and apoptosis in cancer cells. This selective inhibition is due to the structural similarity of the compound to natural nucleosides, allowing it to be incorporated into the DNA by telomerase but not by other DNA polymerases .

Comparison with Similar Compounds

3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine is unique compared to other nucleoside analogs due to its dual modifications at the 3’ and 5’ positions. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific modifications, which can influence their selectivity and potency in various applications.

Properties

CAS No.

111495-96-6

Molecular Formula

C10H10N6O4S

Molecular Weight

310.29 g/mol

IUPAC Name

[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate

InChI

InChI=1S/C10H10N6O4S/c11-4-21-7-2-16(10(19)13-9(7)18)8-1-5(14-15-12)6(3-17)20-8/h2,5-6,8,17H,1,3H2,(H,13,18,19)/t5-,6+,8+/m0/s1

InChI Key

MRIVVOQRLBCTOK-SHYZEUOFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)SC#N)CO)N=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)SC#N)CO)N=[N+]=[N-]

Origin of Product

United States

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